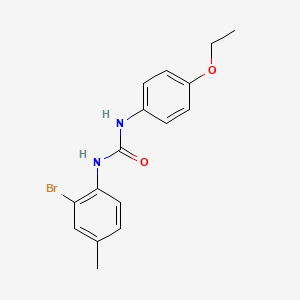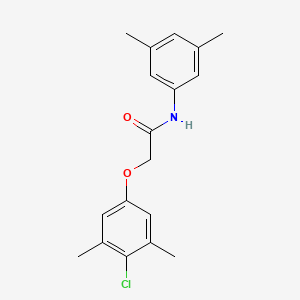![molecular formula C16H15ClN2O2 B5779728 N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide](/img/structure/B5779728.png)
N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide, also known as N-(2-chloro-phenyl)-2-{[3-(acetylamino)phenyl]amino}acetamide or C16H15ClN2O2, is a chemical compound that has been widely researched for its potential therapeutic applications. This compound is a member of the class of amides and is commonly referred to as "Compound X" in scientific literature.
Mecanismo De Acción
The exact mechanism of action of N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX enzymes, N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential anticancer properties. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide has several advantages and limitations for use in lab experiments. One advantage is its relatively low cost and availability, making it accessible to researchers. Additionally, it has been extensively studied, and there is a wealth of literature available on its synthesis, properties, and potential therapeutic applications. However, one limitation is its potential toxicity, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the product. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. The anticancer properties of N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide also warrant further investigation, as it may hold promise as a cancer therapeutic agent. Finally, the potential toxicity of this compound should be further studied to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide involves the reaction between 2-chloroaniline and 3-acetylaniline in the presence of acetic anhydride and a catalyst. The reaction proceeds through an acylation process, resulting in the formation of the final product. The synthesis of this compound has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions. Additionally, it has been investigated for its potential as a cancer therapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(20)18-13-6-4-7-14(10-13)19-16(21)9-12-5-2-3-8-15(12)17/h2-8,10H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWQVAKINOSBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5779655.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B5779666.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)
![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide](/img/structure/B5779717.png)
![4-chloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5779735.png)
![N-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-N'-phenylurea](/img/structure/B5779736.png)
![N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide](/img/structure/B5779739.png)
![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)
